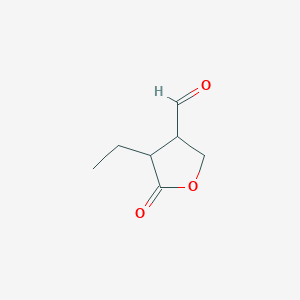
(Ethylenedinitrilo)tetraacetic acid magnesium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ethylenedinitrilo)tetraacetic acid magnesium salt, commonly known as magnesium ethylenediaminetetraacetic acid, is a chelating agent that binds to metal ions. This compound is widely used in various scientific and industrial applications due to its ability to form stable complexes with metal ions, making it useful in processes that require the removal or stabilization of metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethylenedinitrilo)tetraacetic acid magnesium salt typically involves the reaction of ethylenediaminetetraacetic acid with magnesium ions. The process can be summarized as follows:
Preparation of Ethylenediaminetetraacetic Acid: Ethylenediaminetetraacetic acid is synthesized by reacting ethylenediamine with chloroacetic acid under alkaline conditions.
Formation of Magnesium Salt: The ethylenediaminetetraacetic acid is then reacted with a magnesium salt, such as magnesium chloride, in an aqueous solution. The reaction is typically carried out at a controlled pH to ensure the complete formation of the magnesium complex.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with pH control systems. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
(Ethylenedinitrilo)tetraacetic acid magnesium salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Metal Salts: Such as calcium chloride, iron sulfate, and zinc acetate.
Buffer Solutions: To maintain the pH at optimal levels for chelation.
Major Products Formed
The major products formed from the reactions of this compound are metal complexes. These complexes are stable and soluble in water, making them useful in various applications.
科学研究应用
(Ethylenedinitrilo)tetraacetic acid magnesium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to remove metal ions from solutions, which is essential in analytical chemistry and chemical synthesis.
Biology: Employed in cell culture media to bind divalent cations, preventing cell clumping and aiding in the study of cellular processes.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Industry: Applied in water treatment processes to remove metal contaminants and in the textile industry to prevent metal ion interference in dyeing processes.
作用机制
The mechanism of action of (Ethylenedinitrilo)tetraacetic acid magnesium salt involves the formation of stable chelate complexes with metal ions. The compound has multiple binding sites that coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where metal ion control is necessary.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent similar to (Ethylenedinitrilo)tetraacetic acid magnesium salt but without the magnesium ion.
Nitrilotriacetic Acid (NTA): Another chelating agent with a similar structure but fewer binding sites compared to this compound.
Diethylenetriaminepentaacetic Acid (DTPA): A chelating agent with more binding sites, providing stronger chelation compared to this compound.
Uniqueness
This compound is unique due to its specific binding affinity for magnesium ions, making it particularly useful in applications where magnesium ion control is required. Its stability and solubility in water also contribute to its widespread use in various fields.
属性
分子式 |
C10H14MgN2O8 |
|---|---|
分子量 |
314.53 g/mol |
IUPAC 名称 |
magnesium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Mg/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
InChI 键 |
KOLOHTSFJKVHEP-UHFFFAOYSA-L |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)

![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)


![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)


![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)


![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)

